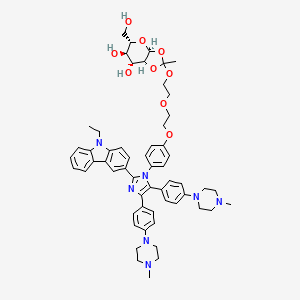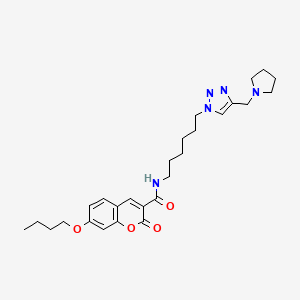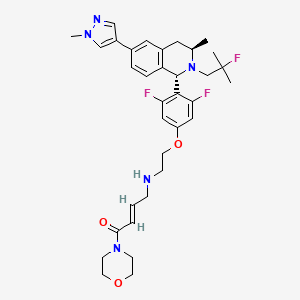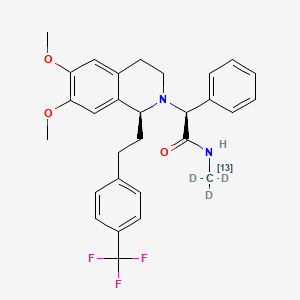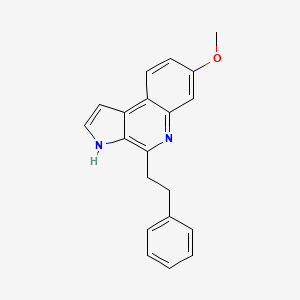
4-Iodotoluene-d7
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It has the molecular formula C7D7I and a molecular weight of 225.08 g/mol . This compound is characterized by the presence of an iodine atom attached to the para position of a toluene ring, where all hydrogen atoms are replaced by deuterium. It is commonly used in organic synthesis and serves as a valuable tool in various scientific research applications.
準備方法
The synthesis of 4-Iodotoluene-d7 involves multiple stages:
Stage 1:
p-Toluidine is reacted with hydrogen in the presence of water-d2, palladium on activated charcoal, and platinum on activated charcoal at 180°C for 24 hours.Stage 2: The resulting product is treated with hydrogen chloride and sodium nitrite in water and acetone at 3-5°C for 1.25 hours.
Stage 3: Finally, sodium iodide is added to the mixture in water and acetone at -30 to 20°C for 2.41667 hours.
化学反応の分析
4-Iodotoluene-d7 undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in Suzuki-Miyaura coupling reactions with phenylboronic acid, catalyzed by palladium-loaded nanotubes.
Coupling Reactions: It can undergo cobalt-catalyzed coupling with thiophenols and alkanethiols.
Cross-Coupling Reactions: Palladium/copper-catalyzed Sonogashira cross-coupling reactions with phenylacetylene have been studied.
Common reagents used in these reactions include palladium catalysts, cobalt catalysts, and copper catalysts. The major products formed from these reactions are various substituted aromatic compounds.
科学的研究の応用
4-Iodotoluene-d7 is widely used in scientific research, including:
Biology: It is used in the study of biological pathways and mechanisms due to its deuterated nature, which allows for precise tracking in metabolic studies.
Medicine: It serves as an intermediate in the synthesis of various medicinal compounds.
作用機序
The mechanism of action of 4-Iodotoluene-d7 involves its ability to participate in various chemical reactions due to the presence of the iodine atom. The iodine atom acts as a leaving group in substitution reactions, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds. The deuterium atoms provide stability and allow for detailed tracking in studies involving metabolic pathways and reaction mechanisms.
類似化合物との比較
4-Iodotoluene-d7 can be compared with other similar compounds such as:
4-Iodotoluene: The non-deuterated version, which has similar chemical properties but lacks the stability and tracking capabilities provided by deuterium.
4-Bromotoluene: Similar in structure but contains a bromine atom instead of iodine, leading to different reactivity and applications.
4-Chlorotoluene: Contains a chlorine atom, which also affects its reactivity and use in different chemical reactions.
The uniqueness of this compound lies in its deuterated nature, which makes it particularly valuable for research applications requiring precise tracking and stability.
特性
分子式 |
C7H7I |
|---|---|
分子量 |
225.08 g/mol |
IUPAC名 |
1,2,4,5-tetradeuterio-3-iodo-6-(trideuteriomethyl)benzene |
InChI |
InChI=1S/C7H7I/c1-6-2-4-7(8)5-3-6/h2-5H,1H3/i1D3,2D,3D,4D,5D |
InChIキー |
UDHAWRUAECEBHC-AAYPNNLASA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])[2H])[2H])I)[2H] |
正規SMILES |
CC1=CC=C(C=C1)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


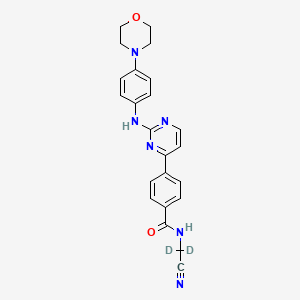
![N-[2-[4-[[3-[3-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]cyclobutyl]oxypropyl-methylamino]methyl]cyclohexyl]-6-(2-hydroxypropan-2-yl)indazol-5-yl]-6-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B12406416.png)
![(4S)-4-[(2-aminoacetyl)amino]-5-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12406435.png)
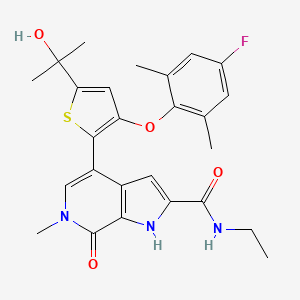

![N-[9-[(6aR,8R,9S)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-6-oxo-1H-purin-2-yl]-2-phenoxyacetamide](/img/structure/B12406474.png)

![N-[(2R)-1-[benzyl(methyl)amino]propan-2-yl]-4-[5-[fluoranyl(difluoro)methyl]-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B12406483.png)
